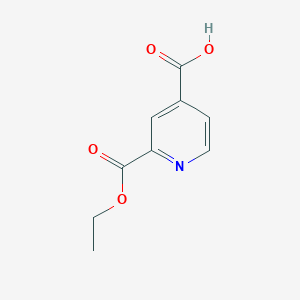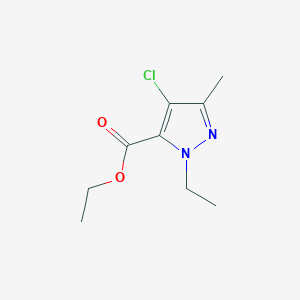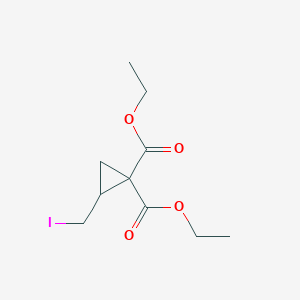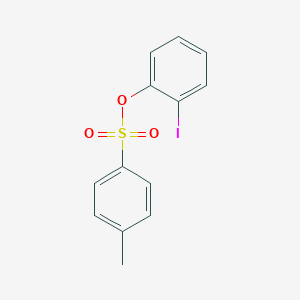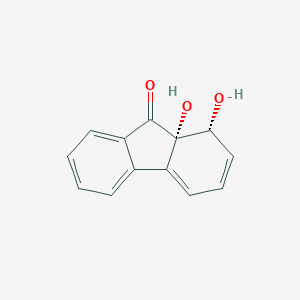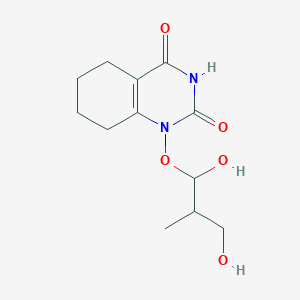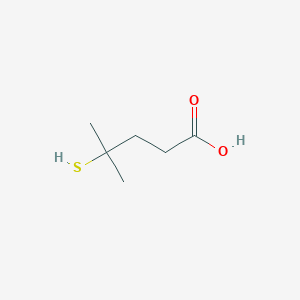
4-Mercapto-4-methylpentanoic acid
概要
説明
4-Mercapto-4-methylpentanoic acid is a compound that has been identified as a key aroma component in various plants and beverages. It is notably found in Antibody-Drug Conjugates (ADCs) research as a useful building block . This compound has been identified in the box tree and broom, contributing to their characteristic aroma due to its very low perception threshold . It is also a potent odorant in wines, particularly in Sauvignon Blanc, where it contributes to the varietal aroma .
Synthesis Analysis
An efficient synthesis of 4-mercapto-4-methylpentanoic acid has been reported using an intermolecular radical transfer reaction as the pivotal step. This method offers several advantages over traditional routes and is compatible with the chemistry involved in the construction of ADCs, allowing for the creation of original analogues of the molecule .
Molecular Structure Analysis
While the specific molecular structure analysis of 4-mercapto-4-methylpentanoic acid is not detailed in the provided papers, its related compound, 4-mercapto-4-methylpentan-2-one, has been identified and confirmed by mass spectrometry in the context of wine aroma . The structure of these mercapto compounds is crucial for their aroma properties and their role in the fragrance of plants and flavor of wines.
Chemical Reactions Analysis
The chemical reactivity of 4-mercapto-4-methylpentanoic acid is implied in its role in ADCs, where it is used as a building block. The reactivity of the thiol function in related compounds like 4-mercapto-4-methylpentan-2-one is significant, as it contributes to the aroma of wines and requires careful handling during quantification due to its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-mercapto-4-methylpentanoic acid are not explicitly discussed in the provided papers. However, the related compound 4-mercapto-4-methylpentan-2-one has a very low perception threshold in water and wine, which is indicative of its potent aroma properties . The quantification of such compounds in wine is challenging due to their trace levels and reactivity, which necessitates sensitive and accurate analytical methods .
科学的研究の応用
Specific Scientific Field
The specific scientific field of this application is Biomedical Research , specifically in the development of Antibody-Drug Conjugates (ADCs) .
Summary of the Application
4-Mercapto-4-methylpentanoic acid is a useful building block in ADCs research . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .
Methods of Application or Experimental Procedures
An efficient synthesis of 4-Mercapto-4-methylpentanoic acid is reported using an intermolecular radical transfer reaction as the pivotal step . This approach displays several advantages over more traditional routes and is compatible with the chemistry involved in the construction of ADCs . Original analogues of the molecule of interest can be readily accessed using the method developed .
Results or Outcomes
The synthesis of 4-Mercapto-4-methylpentanoic acid using the described method has been successful and is being used in the development of ADCs . The results of this research contribute to the advancement of targeted cancer therapies .
Application in Gold Nanoparticles Manufacturing
Specific Scientific Field
The specific scientific field of this application is Nanotechnology .
Summary of the Application
4-Mercapto-4-methylpentanoic acid is commonly used in the manufacturing of gold nanoparticles .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the available resources .
Results or Outcomes
The use of 4-Mercapto-4-methylpentanoic acid in the manufacturing of gold nanoparticles contributes to advancements in nanotechnology .
Application in Cancer Research
Specific Scientific Field
The specific scientific field of this application is Biomedical Research , specifically in Cancer Research .
Summary of the Application
4-Mercapto-4-methylpentanoic acid has been shown to inhibit tumor growth in mice, which may be due to its ability to induce the production of immune cells that can destroy tumor cells . It is currently being investigated as a potential treatment for pancreatic and other cancers .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the available resources .
Results or Outcomes
The use of 4-Mercapto-4-methylpentanoic acid in cancer research contributes to the development of potential treatments for pancreatic and other cancers .
Application in Gold Nanoparticles Manufacturing
Specific Scientific Field
The specific scientific field of this application is Nanotechnology .
Summary of the Application
4-Mercapto-4-methylpentanoic acid is commonly used in the manufacturing of gold nanoparticles .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the available resources .
Results or Outcomes
The use of 4-Mercapto-4-methylpentanoic acid in the manufacturing of gold nanoparticles contributes to advancements in nanotechnology .
Application in Cancer Research
Specific Scientific Field
The specific scientific field of this application is Biomedical Research , specifically in Cancer Research .
Summary of the Application
4-Mercapto-4-methylpentanoic acid has been shown to inhibit tumor growth in mice, which may be due to its ability to induce the production of immune cells that can destroy tumor cells . It is currently being investigated as a potential treatment for pancreatic and other cancers .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the available resources .
Results or Outcomes
The use of 4-Mercapto-4-methylpentanoic acid in cancer research contributes to the development of potential treatments for pancreatic and other cancers .
Safety And Hazards
The safety information for 4-Mercapto-4-methylpentanoic acid includes the following hazard statements: H315-H318-H335 . This means it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely .
将来の方向性
The efficient synthesis of 4-Mercapto-4-methylpentanoic acid using an intermolecular radical transfer reaction offers advantages over traditional routes and is compatible with the chemistry involved in the construction of ADCs . This suggests that it could play a significant role in the future development of new ADCs .
特性
IUPAC Name |
4-methyl-4-sulfanylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-6(2,9)4-3-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIFSIGCMOMQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468847 | |
| Record name | 4-Mercapto-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Mercapto-4-methylpentanoic acid | |
CAS RN |
140231-31-8 | |
| Record name | 4-Mercapto-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-4-sulfanylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

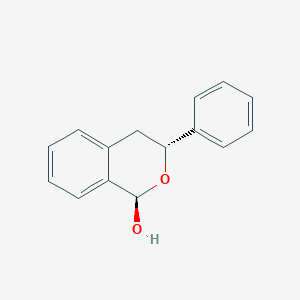
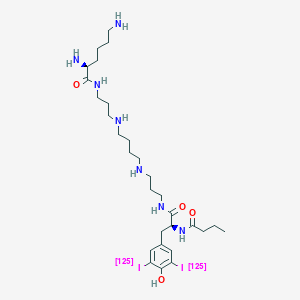
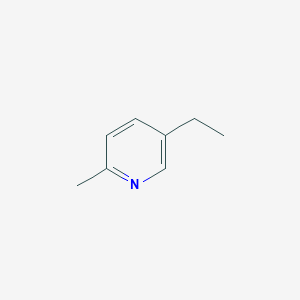
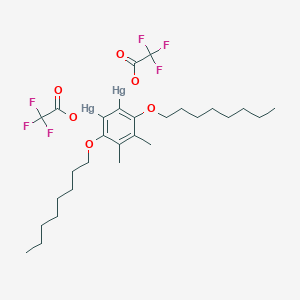

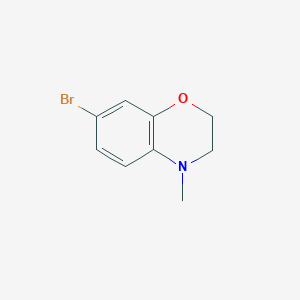
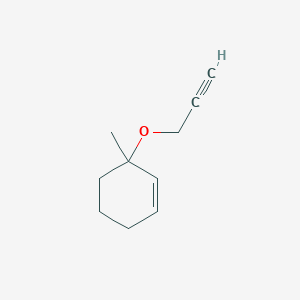
![(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B142988.png)
